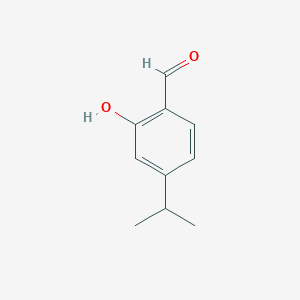

4-Isopropylsalicylaldehyde

Übersicht

Beschreibung

4-Isopropylsalicylaldehyde is a chemical compound that belongs to the family of salicylaldehydes . It is a natural product found in Thujopsis dolabrata . The molecular formula of 4-Isopropylsalicylaldehyde is C10H12O2 .

Molecular Structure Analysis

The molecular weight of 4-Isopropylsalicylaldehyde is 164.20 g/mol . The IUPAC name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde . The InChIKey, a unique identifier for the compound, is NSLDZVUVKUIYNL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Isopropylsalicylaldehyde has a density of 1.1±0.1 g/cm³ . Its boiling point is 265.5±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.4±3.0 kJ/mol . The flash point is 110.4±14.4 °C .

Relevant Papers

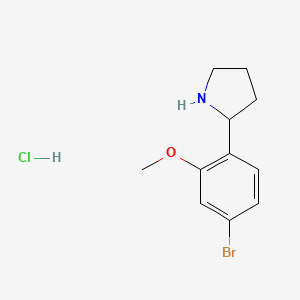

One relevant paper I found discusses the trypanocidal activity of 4-Isopropylsalicylaldehyde . The study synthesized and studied the possible trypanocidal activity of 4-Isopropylsalicylaldehyde and 4-Isopropylsalicylic acid . These compounds were chemical derivatives of gossypol, a drug that has been studied for its potential use in treating Trypanosoma cruzi .

Wissenschaftliche Forschungsanwendungen

Chemical Identity and Synthesis

4-Isopropylsalicylaldehyde, also known as Chamaecin, has been identified in essential oils, such as those from Chamaecyparis Taiwanensis. It was confirmed as 4-isopropylsalicylaldehyde through comparison with a synthetic compound prepared by the oxidation of carvacrol methyl ether followed by hydrolysis (Lin, Wang, & Chang, 1963).

Multicomponent Chemical Reactions

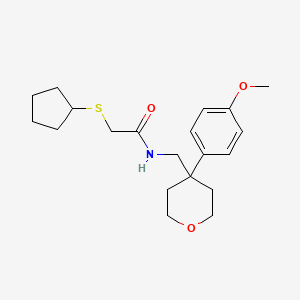

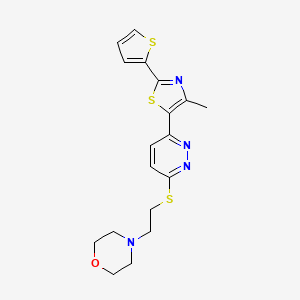

4-Isopropylsalicylaldehyde plays a role in multicomponent chemical reactions, such as isocyanide chemistry. These reactions are useful in finding new desirable products in various industries, including pharmaceuticals (Ugi, Werner, & Dömling, 2003).

Fragrance Industry Applications

This compound is a key ingredient in fragrances, particularly those with floral scents like lilac or lily-of-the-valley. It is synthesized through a two-step process involving aldol condensation and hydrogenation. Its stability in basic solutions makes it a frequent choice for soaps, detergents, and shampoos (Vrbková, Vyskočilová, Rott, Zapletal, & Červený, 2017).

Biomedical Applications

In the field of biomedical science, derivatives of 4-isopropylsalicylaldehyde have been studied for their potential in drug delivery systems and as fixatives in bioprostheses. These applications leverage the compound's chemical properties to enhance the performance and stability of biomedical devices and formulations (Jayakrishnan & Jameela, 1996).

Eigenschaften

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLDZVUVKUIYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylsalicylaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B2419083.png)

![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)

![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)

![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)

![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)